beta-Hydroxypiromidic acid

Description

Historical Context of Piromidic Acid and its Metabolites in Antibacterial Research

The investigation into piromidic acid and its derivatives was part of a broader effort to develop new antibacterial agents, particularly those effective against gram-negative bacteria. medchemexpress.com The antibacterial properties of piromidic acid were found to be similar to nalidixic acid, another early quinolone, but it also showed activity against staphylococci. researchgate.net The metabolic pathway of piromidic acid was found to involve hydroxylation of the pyrrolidine (B122466) ring, leading to the formation of 2- and 3-hydroxy-derivatives, one of which is beta-hydroxypiromidic acid (also referred to as M-V or 3-hydroxy-piromidic acid). tandfonline.comtandfonline.comresearchgate.net

Chemical Classification and Structural Relationship within the 4-Quinolone Family

This compound belongs to the 4-quinolone class of compounds. The core structure of 4-quinolones is a bicyclic aromatic system derived from quinoline (B57606), with a carbonyl group at the 4-position. chim.itwikipedia.org This fundamental structure is the basis for a large and important class of antibiotics. wikipedia.orgwikipedia.org

The 4-quinolone family is characterized by a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position, which are crucial for their antibacterial activity. researchgate.net this compound, as a derivative of piromidic acid, shares this core quinolone structure but is distinguished by a hydroxyl group on the pyrrolidine ring. tandfonline.comnih.gov This structural modification significantly influences its biological activity. tandfonline.comtandfonline.com

| Compound | Core Structure | Key Functional Groups |

| 4-Quinolone | Bicyclic aromatic quinoline ring | Carbonyl group at C-4 |

| Piromidic Acid | Pyrido[2,3-d]pyrimidine (B1209978) fused ring | 8-ethyl, 5-oxo, 2-pyrrolidino, 6-carboxylic acid |

| This compound | Pyrido[2,3-d]pyrimidine fused ring | 8-ethyl, 5-oxo, 2-(3-hydroxypyrrolidino), 6-carboxylic acid |

Research Significance of this compound as a Bioactive Metabolite

The identification of this compound as a major metabolite of piromidic acid was a pivotal discovery. tandfonline.comtandfonline.comresearchgate.net Research demonstrated that this metabolite is not an inactive byproduct but possesses significant antibacterial activity, in some cases even greater than the parent compound, piromidic acid. tandfonline.comtandfonline.com Specifically, this compound showed enhanced activity against Escherichia coli. researchgate.net

This bioactivity underscores the importance of studying drug metabolites, as they can contribute to the therapeutic effects of the parent drug. biorxiv.org The antibacterial spectrum of this compound has been evaluated against various bacteria, including Staphylococcus aureus and members of the Enterobacteriaceae family. nih.gov Its ability to be formed in vivo and exert its own antibacterial action highlights the complexity of drug action and metabolism. tandfonline.comresearchgate.net

Overview of Research Trajectories for this compound

Initial research on this compound was closely tied to the metabolic studies of piromidic acid. tandfonline.comnih.gov Subsequent investigations focused on its specific antibacterial properties, comparing its efficacy to that of piromidic acid and other quinolones like nalidixic acid and pipemidic acid. jst.go.jpresearchgate.net

Further studies have explored the potential of this compound and other 4-quinolone derivatives in eliminating bacterial plasmids, which can confer antibiotic resistance. oup.comscispace.com More recent research on related quinolone structures has delved into their potential as inhibitors of enzymes like autotaxin, indicating a broadening of the therapeutic applications for this class of compounds beyond their antibacterial effects. nih.gov The continued interest in quinolone derivatives suggests that further research may uncover new activities and applications for compounds like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34014-01-2 |

|---|---|

Molecular Formula |

C14H16N4O4 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

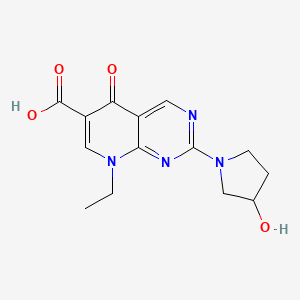

8-ethyl-2-(3-hydroxypyrrolidin-1-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C14H16N4O4/c1-2-17-7-10(13(21)22)11(20)9-5-15-14(16-12(9)17)18-4-3-8(19)6-18/h5,7-8,19H,2-4,6H2,1H3,(H,21,22) |

InChI Key |

HJNSPHISXXJAOR-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCC(C3)O)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCC(C3)O)C(=O)O |

Synonyms |

5,8-dihydro-8-ethyl-5-oxo-2-(3-hydroxypyrrolidino)pyrido(2,3-d)pyrimidine-6-carboxylic acid beta-hydroxypiromidic acid |

Origin of Product |

United States |

Iii. Advanced Analytical Methodologies for Characterization and Quantification of Beta Hydroxypiromidic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of molecules like beta-hydroxypiromidic acid. By interacting with electromagnetic radiation, molecules produce unique spectra that act as fingerprints, revealing details about their atomic connectivity, functional groups, and electronic structure. photonics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, helping to establish the conformation and connectivity of atoms within this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, identify the different chemical environments of hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound Note: These are predicted values based on the known structure and typical chemical shifts for similar quinolone compounds. Actual values may vary based on solvent and experimental conditions.

| Structural Moiety | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| Pyridone Ring | Aromatic C-H | 7.0 - 8.5 | Protons on the electron-deficient aromatic ring are deshielded. |

| Carboxylic Acid | -COOH Proton | 10.0 - 13.0 | Highly deshielded acidic proton. |

| Carboxylic Acid | C=O Carbon | 165 - 185 | Characteristic shift for a carboxylic acid carbonyl carbon. |

| Piperazine (B1678402) Ring | -CH₂- Protons | 2.5 - 4.0 | Aliphatic protons adjacent to nitrogen atoms. |

| Hydroxyl Group | -OH Proton | Variable (2.0 - 5.0) | Shift is dependent on concentration, temperature, and solvent. |

| Pyrrolidine (B122466) Ring | -CH₂- Protons | 1.5 - 3.0 | Aliphatic protons within the saturated ring system. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for identifying the functional groups and electronic properties of a molecule. scholarsresearchlibrary.comnih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. scholarsresearchlibrary.com When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing the bonds to stretch or bend. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, IR spectroscopy can confirm the presence of key groups such as the hydroxyl (-OH), carboxylic acid (-COOH), and carbonyl (C=O) groups. photonics.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Very Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Pyridone) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The conjugated π-system of the quinolone core in this compound acts as a chromophore, absorbing UV light at specific wavelengths (λmax). nih.gov This analysis is particularly useful for quantitative measurements due to the relationship between absorbance and concentration defined by the Beer-Lambert law. The UV-Vis spectrum can help confirm the integrity of the aromatic core of the molecule. scholarsresearchlibrary.comnih.gov The presence of the pyridone and aromatic rings typically results in strong absorption bands in the UV region between 200 and 400 nm. nih.gov

Chromatographic Techniques for Isolation, Purity Assessment, and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. duke.edu For this compound, these methods are indispensable for isolating the compound from complex biological matrices, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purification of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase.

A reversed-phase (RP-HPLC) method is commonly employed for polar compounds such as quinolone antibiotics and their metabolites. researchgate.netmaynoothuniversity.iebohrium.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbohrium.com this compound, being a polar molecule, would elute relatively early under these conditions. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (λmax). researchgate.netbohrium.com This method is highly reproducible and can be validated for linearity, accuracy, and precision, making it ideal for quantifying the compound in research and quality control settings. nih.gov

Table 3: Example of a Typical RP-HPLC Method for Quinolone Metabolite Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C bohrium.com |

| Injection Volume | 10 - 20 µL |

| Detection | UV at ~275 nm |

Gas Chromatography (GC) is a powerful separation technique but is generally reserved for thermally stable and volatile compounds. mdpi.com this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile. colostate.edu Therefore, a chemical derivatization step is mandatory prior to GC analysis to convert it into a more volatile and thermally stable form. colostate.edumdpi.com

Common derivatization methods include silylation, which replaces the active hydrogen atoms of the -OH and -COOH groups with a trimethylsilyl (B98337) (TMS) group, or esterification of the carboxylic acid. colostate.edu Once derivatized, the compound can be separated based on its boiling point and interactions with the stationary phase of the GC column. Mass spectrometry (GC-MS) is often coupled with GC to provide definitive identification of the derivatized analyte based on its mass spectrum. mdpi.comnih.gov

Table 4: Common Derivatization Reagents for GC Analysis of Organic Acids

| Reagent Class | Example Reagent | Target Functional Group(s) |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov | -OH, -COOH | |

| Alkylating Agents | BF₃/Methanol | -COOH |

| Diazomethane | -COOH |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative screening, purity checks, and monitoring the progress of a reaction. nih.gov The separation is based on the differential partitioning of the compound between a thin layer of adsorbent material (stationary phase, e.g., silica (B1680970) gel) and a solvent system (mobile phase). core.ac.uk

For this compound, a polar stationary phase like silica gel would be used with a moderately polar solvent system. The compound's polarity would cause it to have a lower retention factor (Rf) compared to less polar impurities. Visualization can be achieved under UV light (due to the fluorescent quinolone core) or by staining with a suitable reagent that reacts with acidic or phenolic groups. nih.govillinois.edu TLC is an excellent tool for initial screening of extracts or reaction mixtures before proceeding to more complex analyses like HPLC. nih.gov

Table 5: Illustrative TLC System for the Screening of Acidic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate : Acetic Acid : Water (e.g., 8:1:1 v/v/v) |

| Visualization | 1. UV light at 254 nm 2. Staining with Bromocresol Green solution (acids appear as yellow spots on a green/blue background) nih.govillinois.edu |

| Expected Result | This compound would appear as a distinct spot with a characteristic Rf value. |

Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites. It provides high-accuracy mass measurements, which confirm the elemental composition, and fragmentation analysis, which offers insights into the molecule's structure.

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound with minimal fragmentation, enabling the accurate determination of its molecular weight. The molecular formula for this compound is C₁₄H₁₆N₄O₄, corresponding to a monoisotopic mass of 304.11716 Da. uni.lu In ESI-MS, the compound is expected to ionize efficiently, forming various adducts depending on the solvent system and ionization mode (positive or negative).

Table 1: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 305.12444 |

| [M+Na]⁺ | 327.10638 |

| [M+K]⁺ | 343.08032 |

| [M+NH₄]⁺ | 322.15098 |

| [M-H]⁻ | 303.10988 |

| [M+HCOO]⁻ | 349.11536 |

| [M+CH₃COO]⁻ | 363.13101 |

This table is interactive. Users can sort columns by clicking on the headers.

These predicted mass-to-charge ratios (m/z) are fundamental for setting up selective ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments for targeted analysis.

For the analysis of this compound in complex biological samples, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the method of choice. uni.lujfda-online.com LC-MS/MS provides excellent selectivity and sensitivity by separating the analyte from matrix components chromatographically before subjecting it to mass analysis.

Likely Fragmentation Pathways:

Loss of Water (-18 Da): Fragmentation of the [M+H]⁺ ion may readily involve the loss of the hydroxyl group from the pyrrolidine ring along with a proton, resulting in a significant fragment ion.

Decarboxylation (-44 Da): The carboxylic acid moiety is another common site for fragmentation, leading to the neutral loss of CO₂.

Pyrrolidine Ring Cleavage: The substituted pyrrolidine ring can undergo cleavage, leading to characteristic fragment ions that can be used for structural confirmation and as specific transitions for quantification.

Table 2: Hypothetical MS/MS Transitions for this compound Quantification

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Neutral Loss |

| 305.1 | 287.1 | - | H₂O |

| 305.1 | 261.1 | - | CO₂ |

| 305.1 | - | Variable | Pyrrolidine ring fragments |

This table is interactive and presents potential fragmentation pathways for method development.

Method Development for Detecting and Quantifying this compound in Biological Systems (Pre-clinical focus)

Developing a robust analytical method for this compound in pre-clinical studies involves optimizing sample preparation to isolate the analyte from complex matrices like plasma, urine, or tissue homogenates, followed by rigorous validation to ensure data quality. nih.gov

The choice of extraction technique is critical for achieving high recovery and minimizing matrix effects. jfda-online.com For quinolone compounds and their metabolites, several methods have proven effective and would be applicable for this compound. nih.govspectralabsci.com

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For acidic compounds like this compound, pH adjustment of the aqueous phase is crucial to ensure the compound is in a neutral form to facilitate its transfer into the organic layer.

Solid-Phase Extraction (SPE): SPE offers cleaner extracts and higher concentration factors compared to LLE. For polar, acidic compounds, a mixed-mode or weak anion exchange sorbent could be employed. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.

Protein Precipitation (PPT): For plasma or serum samples, PPT with a solvent like acetonitrile or methanol is a rapid and simple way to remove the bulk of proteins. The resulting supernatant can then be directly injected or further purified.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages | Typical Solvents/Sorbents |

| Liquid-Liquid Extraction (LLE) | Inexpensive, simple | Labor-intensive, large solvent volumes, potential for emulsions | Ethyl acetate, Chloroform, Dichloromethane |

| Solid-Phase Extraction (SPE) | High recovery, clean extracts, automation-friendly | Higher cost, requires method development | C18, Mixed-mode cation/anion exchange, Polymeric sorbents |

| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less clean extracts, potential for matrix effects | Acetonitrile, Methanol |

This is an interactive table. Click on headers to sort.

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters are established according to international guidelines.

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, piromidic acid, and other potential metabolites. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards, and the linear range is determined.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed by spike-recovery experiments in the biological matrix at different concentrations. Precision, evaluated as repeatability (intra-day) and intermediate precision (inter-day), measures the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (100 ± 15%) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

This table provides a general guide to validation parameters and is interactive.

By employing these advanced analytical methodologies, researchers can reliably characterize and quantify this compound in pre-clinical models, which is fundamental for understanding the metabolism and pharmacokinetics of its parent compound, piromidic acid.

V. Molecular and Cellular Mechanisms of Action of Beta Hydroxypiromidic Acid

Insights from Comparative In Vitro Studies on Specific Bacterial Strains

Differential Activity Against Gram-Negative and Gram-Positive Bacteria

The antibacterial spectrum of beta-hydroxypiromidic acid, like its parent compound piromidic acid, is predominantly directed against Gram-negative bacteria patsnap.commedchemexpress.com. Piromidic acid has shown activity against pathogens commonly responsible for urinary and intestinal tract infections, such as Escherichia coli and Proteus mirabilis, as well as some staphylococci patsnap.commedchemexpress.com.

The differential activity between Gram-negative and Gram-positive bacteria is largely attributed to differences in their cell envelope structures. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides, which can act as a barrier to some antimicrobial agents. However, quinolones are generally effective at penetrating this layer. In contrast, Gram-positive bacteria lack an outer membrane but have a much thicker cell wall composed of peptidoglycan and teichoic acids nih.gov. While this wall is a formidable barrier, the primary determinant of quinolone efficacy often relates to the specific structure and susceptibility of the target enzymes (DNA gyrase and topoisomerase IV) within the bacterial species. For many first-generation quinolones, the affinity for the DNA gyrase in Gram-negative organisms is higher than for the corresponding enzymes in many Gram-positive species.

Mechanisms Underlying Enhanced Activity Against Specific Pathogens

Detailed research specifically elucidating the mechanisms for any enhanced activity of this compound against particular pathogens is not extensively covered in the available literature. However, it is a well-established principle in medicinal chemistry that structural modifications to a parent compound can alter its antibacterial spectrum and potency. For instance, pipemidic acid, another derivative of piromidic acid, was developed to have a broader spectrum of activity, including against Pseudomonas aeruginosa, and generally greater potency than its predecessor nih.gov. Such enhancements typically result from improved penetration into the bacterial cell, increased affinity for the target enzyme, or reduced susceptibility to bacterial efflux pumps. For this compound, any enhanced activity would likely stem from similar factors, though specific research is required for confirmation.

Investigation of Additional Molecular Interactions

Beyond the primary mechanism of DNA gyrase inhibition, quinolone antibiotics have been studied for other molecular interactions that can contribute to their therapeutic effects, such as the elimination of bacterial plasmids.

This compound has been identified as a quinolone derivative capable of eliminating plasmids from bacteria nih.gov. Plasmids are extrachromosomal DNA elements that can replicate independently and often carry genes conferring antibiotic resistance or encoding virulence factors nih.gov. The process of removing these plasmids is known as plasmid curing nih.gov.

In one study, this compound was used at subinhibitory concentrations to treat various species of Enterobacteriaceae nih.gov. The research demonstrated that this compound, along with eleven other 4-quinolones, could successfully eliminate certain antibiotic resistance and virulence plasmids, albeit at a low rate nih.gov. The ability of quinolones to cure plasmids is linked to their interference with DNA gyrase, an enzyme that is also essential for the replication of many types of plasmids karger.com. By disrupting the function of this enzyme, quinolones can inhibit plasmid replication to a greater extent than chromosomal DNA replication, leading to the loss of the plasmid in subsequent bacterial generations.

Table 1: Documented Plasmid Elimination by this compound

| Bacterial Family | Plasmids Eliminated | Type of Plasmid | Reference |

| Enterobacteriaceae | R446b, R386, S-a | Antibiotic Resistance | nih.gov |

| Enterobacteriaceae | pWR105 (from Shigella sonnei) | Virulence | nih.gov |

The ability of this compound to eliminate plasmids is a direct mechanism for modulating bacterial virulence. Virulence factors are molecules produced by pathogens that enable them to cause disease. These factors can include toxins, adhesion proteins, and systems for nutrient acquisition. Genes encoding these virulence factors are frequently located on plasmids nih.gov.

By curing bacteria of virulence plasmids, this compound can effectively reduce their pathogenicity. The elimination of the pWR105 virulence plasmid from Shigella sonnei is a specific example of this effect nih.gov. This plasmid is crucial for the bacterium's ability to invade epithelial cells. Its removal would render the pathogen significantly less virulent. This anti-plasmid activity represents a secondary benefit of the antibiotic, potentially reducing the severity of an infection and mitigating the spread of virulence traits among bacterial populations.

Vi. Pre Clinical Investigations of Biological Activities of Beta Hydroxypiromidic Acid

In Vitro Antibacterial Efficacy Studies

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. In vitro studies have established the MIC values of beta-hydroxypiromidic acid against various bacterial isolates.

One study determined the in-vitro activity of β-hydroxy-piromidic acid against 116 bacterial strains isolated from urine, comparing its efficacy to its parent compound, piromidic acid, as well as to oxolinic acid and nalidixic acid. The antibacterial activity was assessed using the agar-dilution method in Mueller-Hinton agar (B569324) nih.gov. The results demonstrated that at a concentration of 6.2 mg/l, β-hydroxy-piromidic acid inhibited 96% of Escherichia coli strains, a level of activity comparable to nalidixic acid but superior to piromidic acid, which required a concentration of 12.5 mg/l for the same effect nih.gov.

Against Staphylococcus aureus, piromidic acid was found to be the most active among the three, with 12.5 mg/l inhibiting 100% of strains. In comparison, 85% of Staphylococcus aureus strains were inhibited by β-hydroxy-piromidic acid at the same concentration nih.gov. The study also highlighted significant differences in activity against Proteus mirabilis, where β-hydroxy-piromidic acid was observed to be 4 to 8 times more active than its parent compound nih.gov.

Interactive Data Table: Comparative MICs of this compound and Related Compounds

| Organism | This compound (mg/l) | Piromidic Acid (mg/l) | Nalidixic Acid (mg/l) | Oxolinic Acid (mg/l) |

| Escherichia coli | 6.2 (96% inhibited) | 12.5 (96% inhibited) | 6.2 (96% inhibited) | 0.8-1.6 |

| Staphylococcus aureus | 12.5 (85% inhibited) | 12.5 (100% inhibited) | 12.5 (38% inhibited) | 0.8-1.6 |

| Proteus mirabilis | 4 to 8 times more active than Piromidic Acid | - | - | - |

This compound demonstrated considerable activity against Enterobacteriaceae, with its efficacy against this family of Gram-negative bacteria being virtually identical to that of nalidixic acid, and superior to piromidic acid nih.gov. However, its activity against Enterobacter spp. and Citrobacter freundii was variable, and all tested strains of Serratia marcescens were found to be uniformly resistant nih.gov.

In terms of Gram-positive coverage, while active against Staphylococcus aureus, it was less potent than its parent compound, piromidic acid, and significantly less potent than oxolinic acid nih.gov.

Studies on Bacterial Resistance Mechanisms

Understanding how bacteria develop resistance to an antimicrobial agent is crucial for its long-term clinical viability. Research in this area for this compound is limited, but studies on the parent compound, piromidic acid, and other quinolones offer valuable insights.

The effectiveness of a new antimicrobial agent against strains that are already resistant to existing drugs in the same class is a critical aspect of its evaluation. While specific studies on the activity of this compound against well-characterized quinolone-resistant strains are lacking, research on related compounds provides some indications. For example, a study on pipemidic acid, a derivative of piromidic acid, showed that most bacteria resistant to piromidic acid and nalidixic acid were moderately susceptible to pipemidic acid nih.govnih.gov. This suggests that modifications to the piromidic acid structure can partially overcome existing resistance mechanisms. However, without direct testing, the activity of this compound against such strains remains to be definitively determined.

In vitro studies can help predict the likelihood and mechanisms of resistance development. While there is no specific data on the in vitro development of resistance to this compound, studies with the parent compound, piromidic acid, have shown that maintaining a high, sustained drug level is necessary to prevent the emergence of resistant variants of Escherichia coli in an in vitro model simulating bacterial cystitis nih.gov. This suggests that, like other quinolones, suboptimal exposure to this compound could potentially lead to the selection of resistant mutants.

Insufficient Data Available for Preclinical Assessment of this compound's Biological Activities

Comprehensive searches of available scientific literature and research databases have yielded no specific preclinical data regarding the biological activities of this compound. Consequently, detailed information on its evaluation in bacterial biofilm models and its in vivo efficacy in established animal models of bacterial infection is not available.

The planned sections of this article, which were to focus on the preclinical investigations of this compound, cannot be populated with the required detailed research findings and data tables due to the absence of published studies on this specific compound. The intended discussion on its ability to inhibit biofilm formation, eradicate mature biofilms, and its efficacy in murine systemic and localized infection models is therefore precluded.

Further research and publication of preclinical studies are necessary to elucidate the potential antimicrobial and antibiofilm properties of this compound. Without such data, a scientific assessment of its preclinical profile in these key areas of antibacterial drug development is not possible.

Vii. Pharmacokinetic and Metabolic Research of Beta Hydroxypiromidic Acid in Pre Clinical Settings

Metabolic Fate and Biotransformation of Piromidic Acid in Animal Models

The transformation of piromidic acid within the body is a key area of investigation, with studies in rat models indicating that the liver is the primary site of metabolism. The biotransformation process involves a series of enzymatic reactions that alter the structure of piromidic acid, leading to the formation of various metabolites, including beta-hydroxypiromidic acid.

In vitro studies utilizing rat liver preparations have demonstrated that the initial step in the metabolism of piromidic acid is hydroxylation. This reaction occurs on the pyrrolidine (B122466) ring of the molecule and is catalyzed by the mixed-function oxidase system located in the liver microsomes. This enzymatic process can result in the formation of different hydroxylated metabolites, one of which is 3-hydroxypyrrolidino-PPA, also known as this compound.

Table 1: Metabolic Transformation of Piromidic Acid

| Parent Compound | Primary Metabolic Reaction | Key Enzyme System | Resulting Metabolite |

| Piromidic Acid | Hydroxylation | Mixed-function oxidase | This compound |

Absorption, Distribution, and Clearance in Pre-clinical Models

Understanding the absorption, distribution, and clearance of piromidic acid and its metabolites is fundamental to characterizing their pharmacokinetic profiles. Research in rats has shed light on how these substances move through and are eliminated from the body. nih.gov

Following administration in rat models, piromidic acid and its metabolites are distributed throughout the body. Higher concentrations are generally observed in key organs involved in metabolism and excretion.

Table 2: General Tissue Distribution of Piromidic Acid and its Metabolites in Rats

| Tissue/Fluid | Relative Concentration |

| Blood | Present |

| Liver | High |

| Kidney | High |

| Bile | High |

| Urine | High |

Note: This table represents a generalized distribution pattern based on available preclinical data for piromidic acid and its metabolites as a whole.

The primary routes of elimination for piromidic acid and its metabolites, including this compound, in rats are through the urine and bile. nih.gov The presence of these compounds in urine and bile samples indicates that both renal and hepatic pathways are significant for their clearance from the body. nih.gov

Viii. Future Research Directions and Therapeutic Potential of Beta Hydroxypiromidic Acid

Rational Design and Development of Novel Beta-Hydroxypiromidic Acid Analogs

The core structure of this compound presents a scaffold ripe for chemical modification to enhance its therapeutic properties. The principles of rational drug design, guided by an understanding of the structure-activity relationships (SAR) of quinolone antibiotics, can be applied to create novel analogs with improved potency, a broader spectrum of activity, and enhanced target selectivity.

The development of new this compound analogs will likely focus on strategic modifications to its chemical structure to boost its antibacterial efficacy and broaden its spectrum of activity. Key areas for modification, based on extensive research into the quinolone class of antibiotics, include the C-5, C-7, and C-8 positions of the quinolone nucleus.

Substitutions at the C-5 Position: The addition of small functional groups such as amino, hydroxyl, or methyl groups at the C-5 position has been shown to significantly increase the in vitro activity of quinolones against Gram-positive bacteria. oup.com This strategy could be employed to enhance the potency of this compound against a wider range of Gram-positive pathogens.

Modifications of the C-7 Substituent: The pyrrolidine (B122466) ring at the C-7 position is a critical determinant of the antibacterial spectrum and potency. Alterations to this ring system, such as the introduction of bicyclic substituents, are known to enhance activity. oup.com Furthermore, the addition of specific functional groups, like amino or methyl groups, to the C-7 substituent can modulate the activity against different bacterial species, including staphylococci and anaerobes.

Alterations at the C-8 Position: The introduction of substituents at the C-8 position can also play a crucial role in expanding the antibacterial spectrum. For instance, the addition of a halogen (such as fluorine or chlorine) or a methoxy (B1213986) group has been found to increase activity against anaerobic bacteria and Gram-positive cocci. oup.com

These targeted modifications, guided by SAR principles, offer a rational approach to optimizing the potency and spectrum of this compound analogs.

A key goal in the development of new antibiotics is to enhance their selectivity for bacterial targets over host cell components, thereby reducing potential toxicity. For quinolone antibiotics, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. researchgate.net Strategies to enhance the target selectivity of this compound analogs include:

Exploiting Structural Differences in Target Enzymes: While bacterial and human topoisomerase II enzymes share some structural similarities, there are exploitable differences. Rational design can focus on creating analogs that interact more specifically with the binding pockets of bacterial gyrase and topoisomerase IV, minimizing off-target effects on their human counterparts.

Modulating Physicochemical Properties: The physicochemical properties of a drug, such as its lipophilicity and charge distribution, can influence its uptake and accumulation within bacterial cells. By optimizing these properties, it may be possible to increase the concentration of the drug at the site of its bacterial targets, thereby enhancing its selective toxicity.

Computational Modeling and Docking Studies: In silico techniques, such as molecular docking, can be used to predict how different analogs will bind to both bacterial and human topoisomerases. This allows for the pre-screening of compounds and the prioritization of those with a higher predicted selectivity for bacterial enzymes.

Through these strategies, it is hypothesized that novel this compound analogs can be developed with a superior safety profile due to enhanced target selectivity.

Exploration of Potential Synergistic Effects in Combination Therapies (Pre-clinical)

The combination of antibiotics is a well-established strategy to combat bacterial infections, particularly those caused by resistant organisms. Pre-clinical studies are essential to explore the potential synergistic effects of this compound when used in combination with existing antibacterial agents.

Initial pre-clinical investigations would involve in vitro studies to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and a panel of commercially available antibiotics. These studies typically utilize checkerboard assays to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction.

Potential classes of antibiotics for combination studies with this compound could include:

β-lactams (e.g., penicillins, cephalosporins): Quinolones and β-lactams have different mechanisms of action, which could lead to synergistic effects.

Aminoglycosides (e.g., gentamicin, amikacin): Combination therapy with aminoglycosides is a common approach for serious Gram-negative infections.

Macrolides (e.g., azithromycin, clarithromycin): These are often used for respiratory tract infections and could be combined to broaden the spectrum of activity.

Tetracyclines (e.g., doxycycline, minocycline): Their protein synthesis inhibitory action could complement the DNA synthesis inhibition of quinolones.

The results of these in vitro studies would provide the foundational data to guide the selection of promising combinations for further pre-clinical evaluation.

Promising combinations identified in in vitro studies would then be evaluated in pre-clinical animal models of co-infection. These models are crucial for assessing the in vivo efficacy of combination therapies and for understanding their pharmacokinetic and pharmacodynamic profiles in a more complex biological system.

The design of these studies would involve:

Selection of Relevant Animal Models: Murine models of infection, such as sepsis, pneumonia, or urinary tract infection models, are commonly used to evaluate the efficacy of new antimicrobial agents.

Use of Clinically Relevant Pathogens: The models would be infected with bacterial strains known to cause co-infections in humans, including both Gram-positive and Gram-negative organisms.

Assessment of Therapeutic Outcomes: Key endpoints for evaluating efficacy would include animal survival rates, reduction in bacterial burden in target organs, and monitoring of clinical signs of infection.

Successful outcomes in these pre-clinical models would provide strong evidence for the potential clinical utility of this compound in combination therapies.

Investigation of Additional Biological Activities Beyond Antibacterial Properties (Hypothetical/Pre-clinical)

The quinolone scaffold has been shown to possess a range of biological activities beyond its antibacterial effects. researchgate.netnih.gov Therefore, it is plausible that this compound and its future analogs may also exhibit other therapeutic properties. Hypothetical and pre-clinical investigations into these additional activities could open up new therapeutic applications for this class of compounds.

Based on the known non-antibacterial activities of other quinolones, potential areas of investigation for this compound include:

Anticancer Activity: Some quinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov Pre-clinical screening of this compound and its analogs against a panel of human cancer cell lines could reveal potential anticancer properties. Mechanistic studies would then be required to identify the molecular targets and pathways involved.

Antiviral Activity: Certain quinolones have been reported to exhibit antiviral activity, for example, against HIV-1 integrase and HCV-NS3 helicase. nih.gov In vitro antiviral assays against a range of viruses could be conducted to explore this potential.

Anti-inflammatory and Immunomodulatory Effects: Some antibiotics, including certain quinolones, have been shown to possess anti-inflammatory and immunomodulatory properties. nih.gov Pre-clinical studies could investigate the effects of this compound on the production of inflammatory cytokines and the function of immune cells.

The exploration of these hypothetical biological activities could significantly broaden the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a variety of diseases.

Anti-virulence Properties

A promising and innovative strategy in combating bacterial infections is the development of anti-virulence drugs. frontiersin.org Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents work by disarming them, thereby neutralizing their ability to cause disease. This is achieved by targeting virulence factors, which are molecules that enable bacteria to colonize a host, evade the immune system, and cause harm. frontiersin.org By inhibiting these factors, the pathogen is rendered less harmful, making it easier for the host's immune system to clear the infection. frontiersin.org

The potential anti-virulence properties of this compound have not yet been extensively studied, representing a significant area for future research. Investigations could focus on its ability to interfere with various virulence mechanisms, such as:

Biofilm Formation: Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and the host immune response. frontiersin.org Research could explore if this compound can inhibit biofilm formation or disrupt existing biofilms of clinically relevant pathogens.

Toxin Production: Many bacteria produce toxins that damage host tissues and contribute to disease severity. Future studies could assess the ability of this compound to suppress the production of bacterial toxins.

Quorum Sensing: Bacteria communicate and coordinate their behavior, including the expression of virulence factors, through a process called quorum sensing. frontiersin.org Targeting this communication system is a key anti-virulence strategy. frontiersin.org The potential of this compound to act as a quorum sensing inhibitor is a compelling avenue for research.

Table 1: Potential Anti-virulence Targets for Future Research on this compound

| Virulence Factor | Function in Pathogenesis | Potential Impact of Inhibition |

|---|---|---|

| Biofilm Formation | Adherence to surfaces and protection from host defenses and antibiotics. frontiersin.org | Increased susceptibility to antibiotics and immune clearance. |

| Toxin Production | Damage to host cells and tissues, contributing to disease symptoms. | Reduction in host tissue damage and disease severity. |

| Motility (e.g., flagella) | Movement and invasion of host tissues. | Decreased bacterial dissemination and colonization. |

| Secretion Systems | Delivery of virulence factors into host cells. | Blockade of pathogenic effects at the cellular level. |

| Quorum Sensing | Regulation of virulence gene expression. frontiersin.org | Downregulation of multiple virulence factors simultaneously. |

Immunomodulatory Effects

The interplay between an antimicrobial agent and the host's immune system is a critical factor in resolving an infection. Some compounds can modulate the immune response, which can be beneficial in controlling the infection and reducing inflammation-associated damage. nih.govmonash.edu The potential immunomodulatory effects of this compound are another unexplored area of research.

Future studies could investigate whether this compound can:

Modulate Cytokine Production: Cytokines are signaling molecules that play a crucial role in the immune response. An ideal immunomodulatory agent might suppress pro-inflammatory cytokines to prevent excessive tissue damage while enhancing cytokines that promote pathogen clearance. mdpi.com

Enhance Phagocytic Activity: Phagocytes are immune cells that engulf and destroy pathogens. Research could explore if this compound can augment the activity of these cells.

Influence T-cell Responses: T-cells are critical for adaptive immunity. Investigating the effect of this compound on T-cell proliferation and differentiation could reveal novel therapeutic properties.

Challenges and Opportunities in the Development of Next-Generation Quinolones based on this compound

The development of new antibiotics is fraught with challenges, from the rise of resistance to the complexities of clinical trials. However, these challenges also present opportunities for innovation in drug design and development.

Addressing Resistance Development

A major hurdle for any new quinolone is the pre-existing and evolving mechanisms of resistance. ekb.egdovepress.com Bacteria have developed several ways to resist the action of quinolones, primarily through:

Target-site Mutations: The primary targets of quinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govbohrium.com Mutations in the genes encoding these enzymes can reduce the binding affinity of quinolones, leading to resistance. nih.govnih.gov

Efflux Pumps: Bacteria can actively pump quinolones out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels. dovepress.comnih.gov

Plasmid-mediated Resistance: The acquisition of resistance genes on plasmids can also confer protection to bacteria. dovepress.comnih.gov These genes can encode proteins that protect the target enzymes or modify the antibiotic. dovepress.comnih.gov

The opportunity in developing next-generation quinolones from this compound lies in designing molecules that can circumvent these resistance mechanisms. This could involve creating derivatives with a higher affinity for the mutated targets or that are not recognized by efflux pumps.

Table 2: Mechanisms of Quinolone Resistance and Potential Counter-strategies

| Resistance Mechanism | Description | Potential Counter-strategy for Novel Quinolones |

|---|---|---|

| Target-site Mutations | Alterations in DNA gyrase and topoisomerase IV reduce drug binding. nih.govnih.gov | Design molecules with enhanced binding to mutated targets or that bind to different sites. |

| Efflux Pumps | Active removal of the drug from the bacterial cell. dovepress.comnih.gov | Develop derivatives that are poor substrates for efflux pumps or co-administer with an efflux pump inhibitor. |

| Plasmid-mediated Resistance | Transferable genes that protect the target or modify the drug. dovepress.comnih.gov | Create compounds that are unaffected by the protective proteins or modifying enzymes. |

Q & A

Q. How should researchers critically evaluate conflicting literature on this compound’s mechanisms of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or methodological flaws. Prioritize studies with robust blinding, randomization, and sample size justification. Use tools like ROBIS (Risk Of Bias In Systematic reviews) to assess study quality. Reconcile contradictions through hypothesis-driven experiments .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.